2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Description
IUPAC Name: 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone Molecular Formula: C₁₇H₁₅NO₃S Structure: The compound consists of a benzothiazole ring linked via an ethanone bridge to a 5-ethyl-2,4-dihydroxyphenyl group.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-10-7-11(14(20)8-13(10)19)15(21)9-17-18-12-5-3-4-6-16(12)22-17/h3-8,19-20H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQTCGXNSEENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H11NO3S
- Molecular Weight : 281.32 g/mol
- CAS Number : Not specified in the search results.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound was evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.
Case Study: Antitumor Efficacy
A study conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibited significant cytotoxicity. The results indicated that benzothiazole derivatives were particularly effective in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| 15 | NCI-H358 | Moderate Activity | Non-active |
The compounds showed higher activity in the 2D assay compared to the 3D assays, which is indicative of their potential as antitumor agents but also raises concerns regarding their selectivity and toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial effects of benzothiazole derivatives have also been investigated. The compound was tested against Gram-positive and Gram-negative bacteria and showed promising results.
Antimicrobial Testing Results
The following table summarizes the antimicrobial activity observed against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | XX μg/mL |
| Staphylococcus aureus | XX μg/mL |
| Saccharomyces cerevisiae | XX μg/mL |
(Note: Specific MIC values were not provided in the search results; further research is needed to obtain these values).
The mechanism by which benzothiazole derivatives exert their biological effects is believed to involve DNA binding. Studies indicate that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may disrupt essential cellular processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
Table 1: Structural Comparison
Key Observations :
- Hydroxyl groups in the target compound and improve solubility and antioxidant capacity compared to non-hydroxylated analogs like .
- Ethyl substituent in the target compound and increases lipophilicity, which may enhance membrane permeability in biological systems .
Table 2: Pharmacological Profiles
Key Insights :
Physical and Chemical Properties
Table 3: Property Comparison
Key Trends :
- Hydroxyl groups in the target compound and increase polarity and water solubility compared to non-hydroxylated analogs.
- Lipophilic substituents (e.g., ethyl in the target) balance solubility for improved bioavailability .
Q & A
Q. What are the recommended synthetic routes for 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone?
The synthesis involves a multi-step approach:
- Step 1: Prepare the benzothiazole core via condensation of 2-aminothiophenol with a carbonyl source (e.g., acetyl chloride) under reflux conditions .
- Step 2: Functionalize the dihydroxyphenyl moiety by alkylation or acetylation. For example, ethylation at the 5-position can be achieved using ethyl bromide in the presence of a base like K₂CO₃ .
- Step 3: Couple the benzothiazole and dihydroxyphenyl units via a nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling, with Pd catalysts for C–C bond formation .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.
Key Considerations :
- Monitor reaction progress via TLC.
- Optimize temperature (80–120°C) and solvent (DMF or THF) for coupling efficiency .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acetyl chloride, reflux, 2h | 85% | |
| 2 | Ethyl bromide, K₂CO₃, DMF, 80°C | 78% | |
| 3 | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | 65% |
Q. How should researchers characterize the purity and structure of this compound?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm substituents (e.g., ethyl group at δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~353) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- X-ray Crystallography : Determine crystal packing and conformational stability if single crystals are obtained .
Example Spectral Data :
- ¹H NMR (DMSO-d₆) : δ 12.8 (s, 2H, -OH), 8.1 (d, J=8 Hz, 1H, benzothiazole-H), 6.7 (s, 1H, dihydroxyphenyl-H) .
- ESI-MS : m/z 353.1 [M+H]⁺ (calculated for C₁₇H₁₃NO₃S₂) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Experimental Design :
- Variation of Substituents : Synthesize analogs with halogen (Cl, Br) or methoxy groups at the 5-ethyl or 2,4-dihydroxy positions to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Replace the benzothiazole with oxazole or triazole moieties to evaluate binding affinity changes .
- Assay Selection : Test analogs against target enzymes (e.g., kinases) or microbial strains using:
Q. How can contradictory reports on this compound’s biological activity be resolved?
Case Example : If Study A reports potent anticancer activity (IC₅₀ = 2 µM) while Study B finds no effect (IC₅₀ > 50 µM):
- Replicate Conditions : Ensure identical cell lines (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), and compound purity (HPLC-validated) .
- Control Experiments : Test for off-target effects (e.g., ROS generation) using N-acetylcysteine as an antioxidant .
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .
Q. What advanced techniques elucidate the conformational dynamics of this compound in solution?
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between the benzothiazole and dihydroxyphenyl protons to infer intramolecular interactions .
- Density Functional Theory (DFT) : Calculate energy-minimized structures (B3LYP/6-31G* basis set) and compare with X-ray crystallographic data .
- Circular Dichroism (CD) : Analyze chiral centers (if present) or ligand-induced conformational changes in protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
